molecular formula C16H14ClN3O3S2 B2548416 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941892-54-2

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2548416
CAS RN: 941892-54-2
M. Wt: 395.88
InChI Key: SAFITVJNTURYHA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide, commonly known as CBTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBTB is a small molecule inhibitor that selectively targets the heat shock protein 70 (Hsp70) family of proteins. Hsp70 is a chaperone protein that plays a crucial role in protein folding, stability, and degradation. Inhibition of Hsp70 has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer properties. The structure-activity relationship studies of these compounds have demonstrated significant potential in cancer therapy, targeting various cell lines through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. This suggests the potential of N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide in cancer research, given its belonging to the benzothiazole family (Pathak et al., 2019).

Antimicrobial and Anti-inflammatory Applications

Benzothiazoles are recognized for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. These compounds have been explored for the design and development of new therapeutic agents due to their structural diversity and potential for high therapeutic potency. The exploration of benzothiazole and its derivatives as antimicrobial and anti-inflammatory agents underscores the relevance of investigating this compound in related applications (Keri et al., 2015).

Pharmacological Activities Beyond Oncology

Benzothiazole derivatives have been identified with a range of pharmacological activities, including antiviral, antidiabetic, and antileishmanial properties, among others. This highlights the versatility of benzothiazole derivatives in medicinal chemistry and their potential as a structural basis for the development of diverse therapeutic agents. Consequently, this compound could be a candidate for exploring a wide array of biological activities beyond its core properties (Bhat & Belagali, 2020).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)11-5-3-10(4-6-11)16(21)19-13-8-7-12(17)14-15(13)24-9-18-14/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFITVJNTURYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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